molecular formula C18H15FN2O2 B11342499 5-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11342499
M. Wt: 310.3 g/mol
InChI Key: CFPSRGNFACNSOF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features two aromatic rings, one with dimethyl substituents and the other with a fluorine substituent, connected through an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Introduction of the 3,4-dimethylphenyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the dimethylphenyl group onto the oxazole ring.

    Formation of the amide bond: The final step involves coupling the oxazole derivative with 4-fluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or the oxazole ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or alkyl groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a potential candidate for investigating biological pathways and molecular targets.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2-oxazole-3-carboxamide: Lacks the dimethyl and fluorine substituents, resulting in different reactivity and properties.

    5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxamide: Similar structure but without the fluorine substituent, affecting its biological activity.

    N-(4-Fluorophenyl)-1,2-oxazole-3-carboxamide: Lacks the dimethylphenyl group, leading to different chemical and biological properties.

Uniqueness

The presence of both the 3,4-dimethylphenyl and 4-fluorophenyl groups in 5-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide makes it unique. These substituents contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H15FN2O2

Molecular Weight

310.3 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(4-fluorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15FN2O2/c1-11-3-4-13(9-12(11)2)17-10-16(21-23-17)18(22)20-15-7-5-14(19)6-8-15/h3-10H,1-2H3,(H,20,22)

InChI Key

CFPSRGNFACNSOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

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